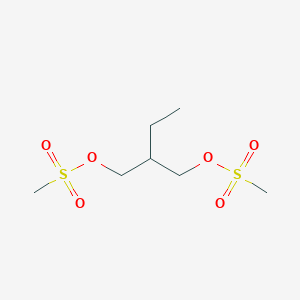

2-Ethylpropane-1,3-diyl dimethanesulfonate

Descripción general

Descripción

2-Ethylpropane-1,3-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.33 g/mol . This compound is known for its unique molecular structure and is utilized in various scientific and industrial applications.

Métodos De Preparación

The synthesis of 2-Ethylpropane-1,3-diyl dimethanesulfonate typically involves the reaction of 2-ethylpropane-1,3-diol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste .

Análisis De Reacciones Químicas

2-Ethylpropane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: Reduction of this compound can lead to the formation of 2-ethylpropane-1,3-diol.

Oxidation Reactions: Oxidation of this compound can produce sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2-Ethylpropane-1,3-diyl dimethanesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which 2-Ethylpropane-1,3-diyl dimethanesulfonate exerts its effects involves the interaction of its methanesulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparación Con Compuestos Similares

2-Ethylpropane-1,3-diyl dimethanesulfonate can be compared with other similar compounds such as:

1,3-Propanediol dimethanesulfonate: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.

2-Methylpropane-1,3-diyl dimethanesulfonate: Contains a methyl group instead of an ethyl group, which affects its chemical properties and uses.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and makes it suitable for specialized applications .

Actividad Biológica

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS No. 64923-60-0) is a sulfonate ester that has garnered interest due to its potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 260.32 g/mol. Its structure includes two methanesulfonate groups attached to a 2-ethylpropane backbone, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is not fully elucidated, but several potential mechanisms have been proposed based on its chemical properties:

- Cell Membrane Disruption : As a sulfonate ester, it may interact with cellular membranes, leading to disruption and altered permeability, which can affect cell viability.

- Enzyme Inhibition : The presence of sulfonate groups suggests potential interactions with enzymes or proteins involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains, although specific targets remain to be identified.

Biological Activities

Research into the biological activities of this compound has revealed several areas of interest:

- Antimicrobial Properties : The compound has shown activity against both bacterial and fungal strains. For instance, it has been tested against Escherichia coli and Candida albicans, demonstrating significant inhibition of growth in laboratory settings .

- Anticancer Potential : Some studies suggest that sulfonate esters may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

- Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of this compound. Initial findings indicate that while it possesses bioactive properties, careful evaluation is necessary to determine its effects on human health and the environment .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several microbial strains. The results indicated:

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Candida albicans | 20 | 15 |

These findings suggest that the compound could be a candidate for developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations.

Propiedades

IUPAC Name |

2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZPBHJCPSYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325616 | |

| Record name | 2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64923-60-0 | |

| Record name | NSC513150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.